2-(2,4-dichlorophenoxy)-N,N-dimethyl-1-ethanaminium chloride
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Overview
Description
2-(2,4-dichlorophenoxy)-N,N-dimethyl-1-ethanaminium chloride is an organic compound that belongs to the class of phenoxy herbicides. It is widely used in agriculture as a systemic herbicide to control broadleaf weeds. The compound is known for its effectiveness in promoting uncontrolled growth in plants, leading to their eventual death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N,N-dimethyl-1-ethanaminium chloride typically involves the following steps:
Condensation of Phenol with Chloroacetic Acid: Phenol is condensed with chloroacetic acid to form phenoxyacetic acid.
Chlorination: The phenoxyacetic acid is then chlorinated to produce 2,4-dichlorophenoxyacetic acid.
Formation of the Quaternary Ammonium Compound: The 2,4-dichlorophenoxyacetic acid is reacted with N,N-dimethylethanolamine to form the quaternary ammonium compound, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N,N-dimethyl-1-ethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions .
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N,N-dimethyl-1-ethanaminium chloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and degradation.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is conducted on its potential toxicological effects and mechanisms of action.
Industry: It is used in the formulation of herbicides and other agricultural chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N,N-dimethyl-1-ethanaminium chloride involves its uptake by plant cells, where it mimics the natural plant hormone auxin. This leads to uncontrolled cell division and growth, ultimately causing the plant to die. The compound targets specific pathways involved in cell wall plasticity, protein production, and ethylene synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar mode of action.
Mecoprop (MCPP): A phenoxy herbicide used for similar purposes .
Uniqueness
2-(2,4-dichlorophenoxy)-N,N-dimethyl-1-ethanaminium chloride is unique due to its quaternary ammonium structure, which enhances its solubility and effectiveness as a herbicide. This structural feature distinguishes it from other similar compounds and contributes to its specific mode of action .
Properties
Molecular Formula |
C10H14Cl3NO |
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Molecular Weight |
270.6 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12;/h3-4,7H,5-6H2,1-2H3;1H |
InChI Key |
CSHRSKRLFSCZGU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC1=C(C=C(C=C1)Cl)Cl.[Cl-] |
Origin of Product |
United States |
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